molecular formula C16H15N3O3 B5855290 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide

4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide

Cat. No. B5855290
M. Wt: 297.31 g/mol
InChI Key: CJVGXQONQKNVQM-UHFFFAOYSA-N
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Description

4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, commonly known as AC-4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. AC-4 has been studied extensively for its ability to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).

Mechanism of Action

AC-4 works by inhibiting the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, which is an enzyme that breaks down cAMP. By inhibiting 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, AC-4 increases intracellular levels of cAMP, which can activate protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). PKA and EPAC can then activate downstream signaling pathways that regulate various cellular processes such as inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
AC-4 has been shown to have various biochemical and physiological effects. In vitro studies have shown that AC-4 can inhibit the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide with high specificity and potency. In vivo studies have shown that AC-4 can reduce airway inflammation and bronchoconstriction in animal models of asthma and COPD. AC-4 has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. In cancer, AC-4 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using AC-4 in lab experiments is its high specificity and potency for 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide inhibition. This allows researchers to study the effects of cAMP signaling pathways in various cellular processes with high precision. However, one limitation of using AC-4 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of AC-4. One direction is to further investigate its therapeutic potential in various diseases such as asthma, COPD, Alzheimer's disease, and cancer. Another direction is to develop more potent and specific inhibitors of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide that can overcome the limitations of AC-4. Additionally, further studies are needed to understand the downstream signaling pathways activated by cAMP in various cellular processes and how they can be targeted for therapeutic purposes.
In conclusion, AC-4 is a small molecule inhibitor that has gained significant attention for its potential therapeutic applications in various diseases. Its ability to inhibit the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide and increase intracellular levels of cAMP makes it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of AC-4 involves the reaction between 4-aminobenzamide and 4-acetylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through crystallization to obtain a pure form of AC-4. This synthesis method has been optimized to yield high purity and yield of AC-4.

Scientific Research Applications

AC-4 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, and cancer. In asthma and COPD, AC-4 has been shown to inhibit the activity of 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide, leading to an increase in cAMP levels, which can reduce airway inflammation and bronchoconstriction. In Alzheimer's disease, AC-4 has been shown to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques. In cancer, AC-4 has been shown to inhibit the growth and proliferation of cancer cells by targeting 4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide.

properties

IUPAC Name

4-[(4-acetylphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10(20)11-2-6-13(7-3-11)18-16(22)19-14-8-4-12(5-9-14)15(17)21/h2-9H,1H3,(H2,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVGXQONQKNVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Acetylphenyl)carbamoyl]amino}benzamide

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